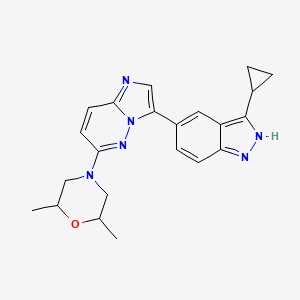
Val-Ala-PABC-Exatecan trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Val-Ala-PABC-Exatecan trifluoroacetate is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADC). It consists of a cleavable Tesirine linker, Val-Ala-PABC, and Exatecan, which is a topoisomerase I inhibitor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Val-Ala-PABC-Exatecan trifluoroacetate involves the conjugation of the Tesirine linker (Val-Ala-PABC) with Exatecan. The reaction typically occurs under controlled conditions to ensure the stability and purity of the final product. The process involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Val-Ala-PABC-Exatecan trifluoroacetate undergoes various chemical reactions, including:
Cleavage Reactions: The Tesirine linker is cleavable, allowing for the release of Exatecan at the target site
Hydrolysis: The compound can undergo hydrolysis under specific conditions, leading to the breakdown of the linker
Common Reagents and Conditions
Cleavage Reactions: Typically involve enzymatic or chemical cleavage agents that target the Tesirine linker
Hydrolysis: Requires aqueous conditions, often with acidic or basic catalysts
Major Products Formed
The primary product formed from the cleavage of this compound is Exatecan, which exerts its therapeutic effects by inhibiting topoisomerase I .
Applications De Recherche Scientifique
Val-Ala-PABC-Exatecan trifluoroacetate is extensively used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:
Chemistry: Used in the synthesis of ADC molecules for targeted drug delivery
Biology: Studied for its ability to selectively target and kill cancer cells
Medicine: Investigated for its potential in treating various types of cancer, including solid tumors
Industry: Utilized in the production of ADCs for clinical trials and potential therapeutic use
Mécanisme D'action
Val-Ala-PABC-Exatecan trifluoroacetate exerts its effects through the following mechanism:
Cleavage of the Linker: The Tesirine linker is cleaved at the target site, releasing Exatecan
Inhibition of Topoisomerase I: Exatecan inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. .
Comparaison Avec Des Composés Similaires
Val-Ala-PABC-Exatecan trifluoroacetate is unique due to its cleavable Tesirine linker and the potent topoisomerase I inhibitor, Exatecan. Similar compounds include:
Val-Cit-PABC-Exatecan: Another drug-linker conjugate with a different cleavable linker.
Mal-PEGn-amide-va-Exatecan: A variant used in the synthesis of ADC molecules
These compounds share similar mechanisms of action but differ in their linker chemistry and specific applications .
Propriétés
Formule moléculaire |
C42H44F4N6O10 |
|---|---|
Poids moléculaire |
868.8 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H43FN6O8.C2HF3O2/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3;3-2(4,5)1(6)7/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52);(H,6,7)/t20-,28-,33-,40-;/m0./s1 |
Clé InChI |
BEGBTWTZTSSNHK-TYUAWROFSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)


![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)




![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)


![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)
